![molecular formula C12H9ClN2O2 B2997805 Methyl 4-(2-chloropyrimidin-4-yl)benzoate CAS No. 1026029-33-3](/img/structure/B2997805.png)
Methyl 4-(2-chloropyrimidin-4-yl)benzoate
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Overview
Description
“Methyl 4-(2-chloropyrimidin-4-yl)benzoate” is a research chemical with the CAS number 1026029-33-3 . Its molecular weight is 248.67 and its molecular formula is C12H9ClN2O2 . The IUPAC name for this compound is "methyl 4-(2-chloropyrimidin-4-yl)benzoate" .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(2-chloropyrimidin-4-yl)benzoate” is based on structures generated from information available in databases . The compound has a covalently-bonded unit count of 1, a heavy atom count of 17, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .Physical And Chemical Properties Analysis
“Methyl 4-(2-chloropyrimidin-4-yl)benzoate” has a molecular weight of 248.67 . It has a topological polar surface area of 52.1 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Pharmacological Applications
“Methyl 4-(2-chloropyrimidin-4-yl)benzoate” is a pyrimidine derivative, which is a type of diazine alkaloid . Pyrimidine derivatives have been found to have a wide range of pharmacological applications. They have been reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Anticancer Applications
Pyrimidine derivatives, such as “Methyl 4-(2-chloropyrimidin-4-yl)benzoate”, have been found to have anticancer properties. For example, imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial Applications
Pyrimidine derivatives have been reported to have antimicrobial properties . This makes “Methyl 4-(2-chloropyrimidin-4-yl)benzoate” a potential candidate for the development of new antimicrobial drugs.
Anti-Inflammatory and Analgesic Applications
“Methyl 4-(2-chloropyrimidin-4-yl)benzoate”, as a pyrimidine derivative, may also have anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions characterized by inflammation and pain.
Antihypertensive Applications
Pyrimidine derivatives have been reported to have antihypertensive properties . This suggests that “Methyl 4-(2-chloropyrimidin-4-yl)benzoate” could potentially be used in the treatment of high blood pressure.
Antidiabetic Applications
Pyrimidine derivatives have been reported to have antidiabetic properties . This suggests that “Methyl 4-(2-chloropyrimidin-4-yl)benzoate” could potentially be used in the treatment of diabetes.
Future Directions
properties
IUPAC Name |
methyl 4-(2-chloropyrimidin-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-11(16)9-4-2-8(3-5-9)10-6-7-14-12(13)15-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCUEUVOGCFSMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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